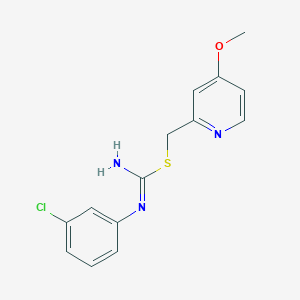
1,3-Diphenyl-3-(4-toluidino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-3-(4-toluidino)-1-propanone is an organic compound with the molecular formula C22H21NO It is known for its unique structure, which includes a 4-methylphenyl group attached to an amino group, and a diphenylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-(4-toluidino)-1-propanone typically involves the reaction of 4-methylaniline with benzaldehyde derivatives under specific conditions. One common method includes the use of a condensation reaction where 4-methylaniline reacts with benzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-3-(4-toluidino)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-3-(4-toluidino)-1-propanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as those related to inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways, including those related to oxidative stress and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Methylphenyl)amino]propanehydrazide: Known for its antibacterial activity.
N-(3-Amino-4-methylphenyl)benzamide: Used in medicinal chemistry as a building block for drug candidates.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate:
Uniqueness
1,3-Diphenyl-3-(4-toluidino)-1-propanone stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets.
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4g/mol |
IUPAC-Name |
3-(4-methylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
InChI-Schlüssel |
BMXOCSRQSZBTOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)

![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)
![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)


![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)
![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)
![2-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374034.png)
![3-[3-Bromo-2-oxo-5-(4-phenyl-1-piperazinyl)-3-cyclopenten-1-yl]-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B374035.png)
![[(3aR,4R,5R,6aS)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374038.png)
